Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester
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Overview
Description
Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester typically involves the esterification of 2,2,3,3,4,4,5,5-Octafluoropentanol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol, although the presence of fluorine atoms may influence the reaction conditions and outcomes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ester moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.
Mechanism of Action
The mechanism by which Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester exerts its effects is primarily related to its hydrophobicity and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic molecules or surfaces. This property is exploited in applications such as coatings and surfactants, where the compound can reduce surface tension and enhance water repellency.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-Octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester is unique due to its ester functional group, which imparts different reactivity compared to similar compounds with ether or alcohol groups. This difference in functional groups allows for distinct applications and chemical behaviors, making it a versatile compound in various fields.
Properties
CAS No. |
18798-10-2 |
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Molecular Formula |
C15H22F8O2 |
Molecular Weight |
386.32 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl decanoate |
InChI |
InChI=1S/C15H22F8O2/c1-2-3-4-5-6-7-8-9-11(24)25-10-13(18,19)15(22,23)14(20,21)12(16)17/h12H,2-10H2,1H3 |
InChI Key |
UAYJPUNXOMATLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Synonyms |
Decanoic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester |
Origin of Product |
United States |
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